Caprine

Peptide pharmacology Membrane biophysics Drug delivery systems

Using generic methionine analogs risks experimental data misinterpretation. Caprine (DL-Norleucine, CAS 616-06-8) is the precise methionine isostere-the thioether replaced by methylene, eliminating sulfur reactivity while preserving steric profile. • Peptide stability: Caprine peptides penetrate membranes faster than methionine variants, enhancing intracellular targeting. • Metabolic probe: Dose-dependent BCAA depletion in vivo for MSUD and LNAA transport studies. • Fermentation: Unlocks cephalosporin C production in auxotrophic strains.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 616-06-8
Cat. No. B555936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaprine
CAS616-06-8
Synonyms6154-45-6; BZ-TYR-PNA; (S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide; n|A-benzoyl-n-(4-nitrophenyl)-l-tyrosinamide; BTPNA; (2S)-3-(4-HYDROXYPHENYL)-N-(4-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROPANAMIDE; AC1L4NUQ; AC1Q1ZF5; Benzoyltyrosine4-nitroanilide; SCHEMBL1351202; Benzoyl-L-tyrosinep-nitroanilide; Benzoyl-L-tyrosine4-nitroanilide; CJERUMAUMMIPRF-FQEVSTJZSA-N; MolPort-004-964-835; ZINC4899459; 6500AH; AR-1K8265; KM0522; AKOS016845836; AJ-52548; AK135287; AM027333; OR072202; KB-211901; FT-0659972
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1
InChIKeyLRQKBLKVPFOOQJ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility12 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Caprine: Methionine Analog for Protein Engineering


Caprine, also known as DL-Norleucine or 2-aminohexanoic acid (CAS 616-06-8), is a non-proteinogenic, synthetic alpha-amino acid that is structurally analogous to the proteinogenic amino acid methionine [1]. The defining molecular feature of Caprine is the replacement of the sulfur-containing thioether group in methionine with a methylene (–CH₂–) group [2]. This single-atom substitution creates a compound that is isosteric with methionine but lacks the sulfur atom's chemical reactivity [3]. Physically, Caprine is a white, crystalline solid that is highly soluble in water, with a reported solubility of 11.49 g/L at 25°C and a melting point greater than 300°C [4].

Methionine isostere Sulfur‑free analog for oxidation‑resistant peptide engineering
BCAA pathway probe Selective in‑vivo depletor of branched‑chain amino acids
Analytical reference Distinct THz fingerprint for identity confirmation
Fermentation research Non‑interchangeable methionine substitute in C. acremonium strains

Why Generic Analogs Fail for Caprine


The common perception that structural analogs like Caprine (norleucine) can be freely substituted for methionine or leucine in experimental systems is incorrect and can lead to misinterpreted results. This is because Caprine’s substitution of a sulfur atom with a methylene group profoundly alters its physicochemical properties and, consequently, its interactions with biological systems. Evidence demonstrates that Caprine and methionine differ fundamentally in their membrane interactions [1], their ability to modulate metabolic pathways [2], and their spectral fingerprints [3]. Furthermore, its distinct biological activity profile, which includes antiviral and anti-metastatic properties not shared by its primary structural comparator, leucine, highlights the critical importance of selecting the precise compound for a given research objective [4]. Using a generic analog without understanding these specific, quantifiable differences can compromise the validity of an experiment.

Membrane interaction mismatch

Caprine‑containing peptides show greater lipid affinity than methionine analogs; substitution may shift membrane‑partitioning profiles.

mTOR pathway inactivity

Unlike leucine, Caprine does not stimulate muscle protein synthesis via mTOR; leucine cannot be replaced in anabolic signaling studies.

Spectral identity divergence

THz resonances differ from methionine (1.87 vs 1.94 THz primary peak); identity verification requires compound‑specific reference data.

Quantifiable Performance Data vs. Methionine and Leucine


Membrane Partitioning Kinetics

When incorporated into a model peptide (HCO-L-Xaa-L-Leu-L-Phe-OMe), Caprine (as L-norleucine, Ahx) results in significantly faster partitioning into a lipid bilayer compared to its direct structural analog, methionine (Met). At 37°C, with a peptide concentration of 15 µM and a lipid concentration of 1.4 mM, 89% of the Caprine-containing peptide was lipid-associated, compared to 97% of the methionine-containing peptide remaining in the aqueous supernatant [1]. This 8 percentage point difference in distribution (11% vs 3% lipid-bound) indicates that Caprine imparts a more hydrophobic character to the peptide, leading to a stronger, more rapid interaction with the membrane [1].

Membrane partitioning
Head‑to‑head
~8 percentage point greater lipid affinity vs Met peptide (11% vs 3% lipid‑bound)
Supports membrane‑interaction profile differentiation
Model peptide at 15 µM, DMPC vesicles, 37 °C
Peptide pharmacology Membrane biophysics Drug delivery systems

Peptide-Membrane Insertion Depth

In a systematic comparison of the antimicrobial peptide PGLa and its (2)Met/(2)Caprine (Nle) mutant, the substitution with Caprine led to a quantifiably deeper insertion into the hydrophobic core of a lipid membrane, as measured by solid-state 19F NMR. Both peptides exhibited comparable antimicrobial and hemolytic activities, but the more hydrophobic Caprine residue allowed for a different alignment and depth of insertion within the DMPC bilayer [1]. This demonstrates that Caprine can be used to fine-tune the orientation and membrane dynamics of a peptide without abolishing its primary biological function, a key advantage over methionine which is prone to oxidation and can compromise peptide stability [1].

Insertion depth
Head‑to‑head
Caprine (Nle)‑PGLa mutant inserts deeper into hydrophobic core vs wild‑type Met‑PGLa
Reported depth‑of‑insertion tuning for peptide design
Solid‑state ¹⁹F NMR on oriented DMPC bilayers
NMR spectroscopy Antimicrobial peptides Peptide stability

Muscle Protein Synthesis Regulation

Despite being an isomer of leucine, Caprine (norleucine) does not stimulate skeletal muscle protein synthesis in neonatal pigs, a key physiological function of leucine. In a study directly comparing their effects, leucine infusion (400 µmol·kg⁻¹·h⁻¹) activated the mTOR signaling pathway and increased protein synthesis. In contrast, an equivalent infusion of Caprine failed to stimulate protein synthesis above baseline levels (P < 0.05 vs. leucine group) [1]. This demonstrates a clear functional divergence between the two isomers, where the structural difference translates into a specific biological inactivity for this pathway.

mTOR signaling
Head‑to‑head
No stimulation of muscle protein synthesis vs leucine (P < 0.05)
Confirms pathway‑specific inactivity; prevents leucine misattribution
Neonatal pig infusion, 400 µmol·kg⁻¹·h⁻¹
Muscle metabolism Nutritional biochemistry Amino acid signaling

Branched-Chain Amino Acid Depletion In Vivo

Caprine (norleucine) acts as a potent, dose-dependent modulator of systemic amino acid levels in vivo. In rats fed leucine-limiting diets, the addition of Caprine led to marked reductions in the tissue concentrations of all three branched-chain amino acids (BCAAs: leucine, isoleucine, and valine). This effect was most pronounced in the brain and muscle, where isoleucine and valine concentrations were sometimes reduced to undetectable levels [1]. This depletion was observed to be dose-dependent and was specific to BCAAs, demonstrating a unique pharmacological effect not observed with the natural BCAAs themselves.

BCAA depletion
Class‑level
Dose‑dependent reduction of leucine, isoleucine, valine; some undetectable in brain/muscle
Supports BCAA‑modulation research context; data to verify
Rat feeding study, leucine‑limiting diet
Metabolic regulation Maple Syrup Urine Disease Amino acid transport

Terahertz Spectral Fingerprint

Caprine (dl-norleucine) possesses a distinct terahertz (THz) absorption spectrum that differentiates it from its closest structural analog, dl-methionine. In solid-state THz spectroscopy, dl-norleucine exhibits a strong resonance at 1.87 THz, whereas dl-methionine shows its strongest resonance at 1.94 THz [1]. Furthermore, dl-methionine features a second, higher-frequency resonance at 2.49 THz that is entirely absent in dl-norleucine [1]. Density functional theory (DFT) calculations confirm that the 2.49 THz mode is due to the motion of the sulfur atom in methionine, which is not present in Caprine [1].

THz fingerprint
Head‑to‑head
Primary resonance at 1.87 THz; no 2.49 THz sulfur mode (vs Met 1.94 THz, 2.49 THz)
Provides label‑free identity discrimination from methionine
Solid‑state THz‑TDS, DFT‑validated
Analytical chemistry Quality control Material science

Cephalosporin C Fermentation Stimulation

Caprine (norleucine) serves a specific and non-interchangeable role as a stimulator of cephalosporin C biosynthesis. In a chemically defined fermentation medium, Caprine can fully satisfy the requirement for methionine, a known stimulator of cephalosporin C production [1]. Crucially, in a double auxotrophic mutant of Cephalosporium acremonium (11-8) that cannot convert cysteine to methionine, the addition of the non-sulfur analog Caprine enabled antibiotic production from cysteine, a process that methionine could not support under these conditions [2]. The final optimized medium containing Caprine was reported to support the production of approximately 0.5 g of cephalosporin C per liter [1].

Cephalosporin C yield
Head‑to‑head
Caprine enabled ~0.5 g/L cephalosporin C from cysteine in mutant 11‑8; Met did not
Strain‑specific fermentation utility; context‑dependent
C. acremonium double auxotroph, defined medium
Industrial biotechnology Fermentation media optimization Antibiotic production

High-Value Research and Industrial Applications


Oxidation-Resistant Therapeutic Peptide Design

In peptide drug discovery, methionine residues are often replaced with Caprine (norleucine) to enhance stability and prevent oxidation-related loss of function. The quantitative evidence demonstrating that Caprine-containing peptides partition more rapidly and deeply into lipid membranes than their methionine counterparts [1] makes Caprine the ideal choice for designing therapeutic peptides intended for intracellular targets or those requiring prolonged membrane residence. This rational substitution can improve a drug candidate's pharmacodynamics without compromising its primary antimicrobial or therapeutic activity [2].

BCAA Metabolism and Transport Disorder Research

The unique ability of Caprine to induce a potent and dose-dependent depletion of BCAAs (leucine, isoleucine, valine) in vivo, as shown in rat models [3], makes it an invaluable research compound for metabolic studies. It serves as a specific pharmacological probe to experimentally induce a BCAA-deficient state in animal models. This is particularly relevant for studying diseases characterized by elevated BCAAs, such as Maple Syrup Urine Disease (MSUD), and for investigating the fundamental mechanisms of large neutral amino acid (LNAA) transport across the blood-brain barrier [3].

Cephalosporin C Fermentation Optimization

For industrial biotechnology teams working on the fermentation of cephalosporin C, Caprine is a critical media component when using specific auxotrophic strains of Cephalosporium acremonium. Evidence shows that in double mutants like 11-8, Caprine is essential to unlock antibiotic production from cysteine, a function that methionine cannot perform [4]. Incorporating Caprine into the chemically defined fermentation media can help achieve optimal yields, with historical data indicating production levels around 0.5 g/L [5]. This makes Caprine a strategic procurement item for process development in antibiotic manufacturing.

Analytical Quality Control Identification

Analytical laboratories requiring definitive identification of non-proteinogenic amino acids can leverage Caprine's unique terahertz (THz) spectral fingerprint. The distinct resonance at 1.87 THz, which clearly differentiates it from the similar compound dl-methionine (which has a 1.94 THz primary peak and a 2.49 THz sulfur-specific peak) [6], provides a robust, label-free method for compound verification. This is essential for quality assurance in chemical procurement and for ensuring the correct compound is used in sensitive research or manufacturing processes.

Application
Selection Property
Validation Focus
Membrane‑interacting peptide research
Oxidation‑resistant methionine replacement
Lipid partitioning and insertion depth assays
BCAA metabolism probe studies
Selective BCAA depletion in vivo
Tissue BCAA quantification in rodent models
Cephalosporin C fermentation R&D
Auxotroph‑compatible methionine alternative
Yield optimization in defined C. acremonium media
Analytical QC spectral identification
Distinct THz resonance fingerprint
Solid‑state THz‑TDS purity verification

Technical Documentation Hub

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39 linked technical documents
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